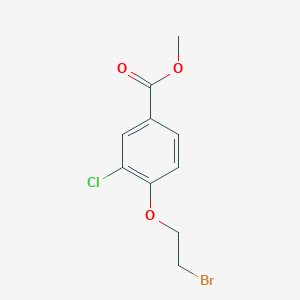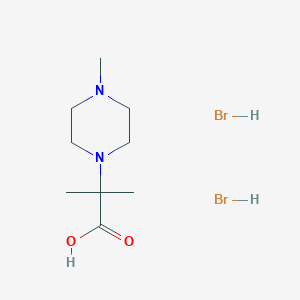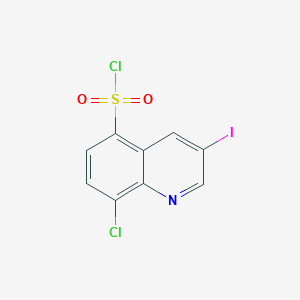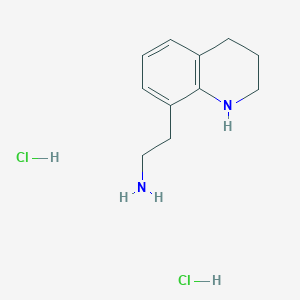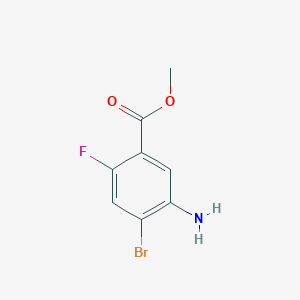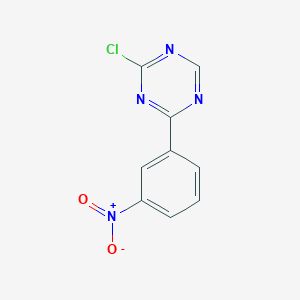
2-Chloro-4-(3-nitrophényl)-1,3,5-triazine
Vue d'ensemble
Description
2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C9H5ClN4O2 and its molecular weight is 236.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
2-Chloro-4-(3-nitrophényl)-1,3,5-triazine: est un composé qui a été exploré pour son potentiel en thérapie anticancéreuse. Le cycle triazine est un motif courant en chimie médicinale, et ses dérivés sont connus pour présenter une gamme d'activités biologiques, y compris des propriétés antitumorales . La présence du groupe nitrophényle pourrait potentiellement être exploitée pour concevoir des médicaments qui ciblent des cellules cancéreuses spécifiques, en tirant parti de la capacité du composé à interférer avec les voies de signalisation cellulaire.
Applications antimicrobiennes et antifongiques
La diversité structurelle des dérivés de la triazine leur permet d'agir comme des agents antimicrobiens et antifongiques efficaces. La recherche a montré que certains composés de la triazine peuvent inhiber la croissance de diverses souches bactériennes et fongiques, ce qui les rend précieux dans le développement de nouveaux antibiotiques et médicaments antifongiques .
Activités antiparasitaires et antimalariques
Les dérivés de la triazine ont été identifiés comme des agents antiparasitaires et antimalariques prometteurs. Leur mécanisme d'action implique souvent l'inhibition d'enzymes essentielles au sein du parasite, perturbant son cycle de vie et empêchant la propagation de l'infection. Cela fait de This compound un candidat potentiel pour la synthèse de nouveaux médicaments antiparasitaires .
Thérapeutiques cardiovasculaires
Les composés contenant l'échafaudage de la triazine ont été associés à des avantages cardiovasculaires, tels que des effets antihypertenseurs. Ils peuvent moduler la pression artérielle en ciblant des récepteurs ou des enzymes spécifiques impliqués dans le système cardiovasculaire. Cette application est particulièrement pertinente pour le développement de nouveaux traitements de l'hypertension et des troubles cardiovasculaires associés .
Effets neuroprotecteurs
Le potentiel neuroprotecteur des dérivés de la triazine est un domaine d'intérêt croissant. Ces composés peuvent offrir une protection contre les maladies neurodégénératives en prévenant les dommages neuronaux et en améliorant la survie neuronale. La recherche sur This compound pourrait conduire à des percées dans le traitement de maladies comme la maladie d'Alzheimer et la maladie de Parkinson .
Produits chimiques agricoles
Dans le secteur agricole, les dérivés de la triazine sont utilisés dans la synthèse d'herbicides et de pesticides. Leur capacité à perturber les processus biologiques des mauvaises herbes et des ravageurs les rend efficaces dans la protection des cultures. La structure spécifique de This compound pourrait être adaptée pour cibler des ravageurs agricoles particuliers, améliorant la sécurité alimentaire .
Applications en science des matériaux
Le noyau de la triazine est également important en science des matériaux, où il contribue au développement de matériaux avancés présentant des propriétés souhaitables. Par exemple, les polymères et les revêtements à base de triazine peuvent présenter une haute stabilité thermique et une résistance chimique, ce qui les rend adaptés à diverses applications industrielles .
Chimie analytique
Enfin, les dérivés de la triazine peuvent servir de réactifs analytiques dans les dosages chimiques. Leur réactivité et leur capacité à former des complexes avec des métaux et d'autres composés peuvent être utilisées dans la détection et la quantification de divers analytes, améliorant la précision et la sensibilité des analyses chimiques .
Propriétés
IUPAC Name |
2-chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTNKDXCEGXHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273158 | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919085-47-5 | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919085-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)

![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)

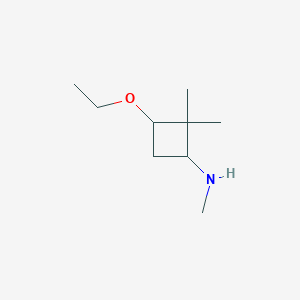
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
